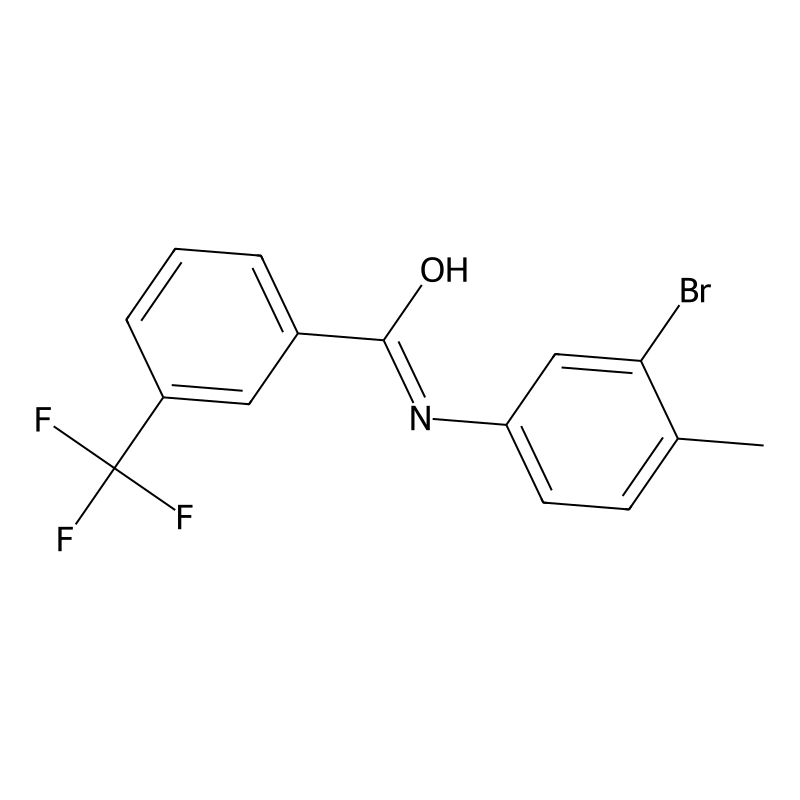

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 358.16 g/mol. It is identified by the CAS number 876322-59-7 and is categorized as a benzamide derivative. The compound features a bromine atom and a trifluoromethyl group, which are significant for its chemical reactivity and biological activity. Its structure can be represented in the SMILES notation as CC1=CC=C(NC(=O)C2=CC=CC(C(F)(F)F)=C2)C=C1Br .

There is no scientific literature available on the mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide. This suggests that the compound is likely under investigation and its specific biological target or function is not yet public knowledge.

- Amides can react with strong acids or bases, so standard handling procedures for organic compounds should be followed.

- The bromo group is a potential irritant, so skin and eye contact should be avoided [].

- The trifluoromethyl group is not typically considered a major safety concern but should still be handled with care in a well-ventilated area [].

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, potentially leading to derivatives with different substituents.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution reactions, influenced by the electron-withdrawing trifluoromethyl group.

Research indicates that N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability . Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating a potential for therapeutic applications.

The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves several steps:

- Preparation of 3-Bromo-4-Methylphenylamine: This can be achieved through bromination of 4-methylphenol followed by amination.

- Formation of Benzamide: The amine is then reacted with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide has several applications in research and industry:

- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting various diseases, particularly cancers.

- Chemical Biology: Used in studies exploring the mechanisms of action of potential therapeutic agents.

- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Interaction studies involving N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. For instance, docking studies may reveal how this compound interacts with specific proteins involved in cancer proliferation pathways .

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide shares structural similarities with other compounds in medicinal chemistry. Here are some comparable compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-60-0 | Similar brominated structure | Different position of bromine |

| N-(2-Bromo-5-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-61-1 | Contains a different methyl substitution | Varying biological activity |

| N-(4-Chloro-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide | 876322-62-2 | Chlorine instead of bromine | Potentially different pharmacokinetics |

The uniqueness of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide lies in its specific combination of bromine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties compared to similar compounds.

Benzamide derivatives have been pivotal in pharmaceutical research since the 19th century. The foundational work of Friedrich Wöhler and Justus von Liebig in 1832 on benzamide polymorphism marked the first systematic study of organic molecular crystals, revealing structural versatility critical for later drug design. By the mid-20th century, benzamides gained prominence as bioactive scaffolds, particularly in neurology and oncology. For instance, the discovery of sigma-1 receptor ligands derived from benzamide structures in the 2010s demonstrated their potential in treating neuropsychiatric disorders.

The introduction of halogen atoms into benzamide frameworks, such as in the antipsychotic LB-102 (a brominated benzamide), highlighted the role of halogens in improving blood-brain barrier penetration and receptor binding. Parallel developments in trifluoromethyl-substituted benzamides, exemplified by vismodegib analogs, underscored the trifluoromethyl group’s ability to enhance metabolic stability and target selectivity.

Table 1: Key Milestones in Benzamide Derivative Development

Significance of Halogenated Benzamides in Pharmaceutical Research

Halogenation, particularly bromination and fluorination, has been instrumental in optimizing benzamide pharmacokinetics. Bromine’s electron-withdrawing effects enhance aromatic ring stability, while its steric bulk improves binding pocket interactions. For example, N-(3-Bromophenyl)benzamide serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification into bioactive analogs.

The trifluoromethyl group (-CF₃) contributes uniquely to drug-like properties:

- Lipophilicity modulation: Balances solubility and membrane permeability.

- Metabolic resistance: Reduces oxidative deamination via steric shielding.

- Electrostatic interactions: Polar C-F bonds engage in halogen bonding with target proteins.

Case Study: Hedgehog Pathway Inhibitors

A 2016 study synthesized 4-(2-pyrimidinylamino)benzamide derivatives with trifluoromethyl substituents, achieving IC₅₀ values as low as 1.44 nM against the Hedgehog pathway—surpassing vismodegib’s potency. The trifluoromethyl group at the 3-position was critical for binding to the Smoothened receptor’s hydrophobic cleft.

Position of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide in Contemporary Research

This compound integrates two strategic modifications:

- 3-Bromo-4-methylphenyl group: Enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets).

- 3-(Trifluoromethyl)benzamide backbone: Improves metabolic stability and confers resistance to amidase degradation.

Current applications span:

- Oncology: As a potential kinase inhibitor, leveraging bromine’s halogen bonding with catalytic lysine residues.

- Neurology: Structural analogs are being evaluated for sigma-1 receptor modulation, building on earlier benzamide ligands.

- Chemical Biology: Serves as a crystallography standard due to its predictable polymorphism, informed by historical benzamide crystal studies.

Synthesis Advancements

Modern routes derive from optimized peptide coupling strategies, such as those used in mosapride synthesis. A typical pathway involves:

- Bromination: Introducing bromine at the meta position via electrophilic substitution.

- Trifluoromethylation: Utilizing Ullmann-type couplings with Cu(I) catalysts.

- Amidation: Employing carbodiimide reagents for high-yield benzamide formation.

Conventional Synthetic Routes

Preparation of Precursor Materials

The synthesis begins with two key precursors: 3-bromo-4-methylaniline and 3-(trifluoromethyl)benzoyl chloride.

- 3-Bromo-4-methylaniline (CAS 7745-91-7) is typically synthesized via bromination of p-toluidine using bromine in acetic acid or via directed ortho-metallation followed by quenching with a bromine source [2]. This compound’s electron-rich aromatic ring and bromine substituent make it a versatile intermediate for subsequent coupling reactions.

- 3-(Trifluoromethyl)benzoyl chloride is prepared by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, with the chlorinating agent converting the carboxylic acid into the reactive acyl chloride [1] [6].

Coupling Reaction Mechanisms

Conventional amidation employs the Schotten-Baumann reaction, where 3-(trifluoromethyl)benzoyl chloride reacts with 3-bromo-4-methylaniline in a biphasic system (e.g., water and dichloromethane) under alkaline conditions. The base (e.g., NaOH) neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Alternative methods include using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ. These agents form reactive O-acylisourea intermediates, which subsequently react with the amine to yield the amide [5].

Purification Strategies

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. The high lipophilicity of the trifluoromethyl group often necessitates gradient elution to achieve >95% purity [1].

Advanced Synthetic Approaches

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized amide synthesis. The Buchwald-Hartwig amination enables direct N-arylation of 3-(trifluoromethyl)benzamide derivatives with aryl halides. Key advancements include:

- Ligand design: Biaryl phosphines such as JackiePhos (with electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups) enhance catalytic activity by stabilizing Pd intermediates [3].

- Substrate scope: Aryl nonaflates (ArOSO₂(CF₂)₃CF₃) outperform triflates in coupling efficiency due to their hydrolytic stability. For example, coupling 3-bromo-4-methylaniline with 3-(trifluoromethyl)benzamide using [(allyl)PdCl]₂ and JackiePhos in toluene at 110°C achieves yields >85% [3].

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A solvent-free protocol using ceric ammonium nitrate (CAN) as a catalyst (0.1–2 mol%) facilitates direct amidation between 3-(trifluoromethyl)benzoic acid and 3-bromo-4-methylaniline. Reactions at 150°C for 15–30 minutes yield >90% product with minimal purification [5].

Green Chemistry Applications

- Solvent-free systems: Eliminating solvents reduces waste and simplifies product isolation [5].

- Catalyst recycling: Pd nanoparticles immobilized on magnetic supports enable facile recovery and reuse, minimizing metal leaching [3].

- Silver fluoride (AgF) mediation: AgF promotes desulfurization of isothiocyanates derived from carboxylic acids, enabling N-trifluoromethyl amide synthesis under mild conditions [6].

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

Non-polar solvents like toluene favor Pd-catalyzed couplings by stabilizing electron-deficient Pd intermediates. Polar solvents (e.g., DME) increase side reactions such as hydrolysis of aryl sulfonates [3].

Catalyst Selection and Performance

- Palladium complexes: [(allyl)PdCl]₂ outperforms Pd(OAc)₂ in cross-coupling due to its lack of coordinating ligands [3].

- Ligand electronic effects: JackiePhos’s trifluoromethyl groups increase electron deficiency at Pd, accelerating oxidative addition of aryl halides [3].

Temperature and Pressure Considerations

- Cross-coupling reactions require temperatures ≥110°C for efficient C–N bond formation [3].

- Microwave methods operate at elevated temperatures (150°C) but with shorter dwell times, reducing thermal degradation [5].

Scale-up Considerations and Industrial Relevance

Continuous Flow Systems

Transitioning from batch to flow chemistry improves heat transfer and reaction control. Microreactors enable precise mixing of 3-bromo-4-methylaniline and acyl chlorides, reducing side product formation [5].

Catalyst Cost and Recovery

- Ligand efficiency: JackiePhos’s high activity (TON > 1,000) offsets its initial cost [3].

- Pd recovery: Adsorption on activated carbon or precipitation as Pd black allows >90% metal recovery [3].

Industrial Applications

N-(3-Bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide serves as a key intermediate in:

Molecular Architecture and Electronic Distribution

The molecular architecture of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide represents a sophisticated benzamide derivative featuring three distinct substituents that collectively influence its electronic properties and biological activity. The compound exhibits a characteristic amide linkage connecting two aromatic systems, with the electronic distribution significantly modulated by the electron-withdrawing trifluoromethyl group and the dual substitution pattern on the aniline ring [2].

The overall electronic distribution within the molecule demonstrates a pronounced polarization effect, where the trifluoromethyl group creates a significant electron-deficient region on the benzoyl moiety, while the methyl group provides modest electron-donating character to the aniline ring. This electronic asymmetry establishes distinct electrostatic potential surfaces that are crucial for molecular recognition and biological activity [3] .

Role of Bromine Substituent at Meta Position

The bromine atom positioned at the meta location on the aniline ring exerts a complex dual electronic influence through both inductive and resonance effects. The inductive electron-withdrawing nature of bromine, characterized by a Hammett sigma meta value of approximately -0.15, creates a localized electron deficiency that extends through the aromatic system [5] [6]. This electron withdrawal occurs primarily through the sigma bond framework, resulting in a partial positive charge development on the carbon atoms adjacent to the bromine substituent.

Despite its electron-withdrawing inductive effect, bromine demonstrates weak resonance donation capabilities due to the overlap between its 4p orbitals and the aromatic π system. This resonance interaction, while less efficient than that observed with lighter halogens such as fluorine or chlorine, still provides some electron density back to the aromatic ring, particularly at the ortho and para positions relative to the bromine substituent [6] [7]. The net result is a moderate deactivation of the aromatic ring toward electrophilic aromatic substitution reactions, with the bromine substituent functioning as an ortho/para director despite its overall deactivating character.

The spatial arrangement of the bromine atom in the meta position relative to the amide nitrogen creates specific steric and electronic interactions that influence the conformational preferences of the molecule. The van der Waals radius of bromine (1.85 Å) introduces modest steric constraints that can affect the planarity of the amide bond and the relative orientation of the aromatic rings [8].

Influence of Methyl Group on Molecular Reactivity

The methyl substituent at the para position relative to the amide nitrogen on the aniline ring provides electron-donating character through hyperconjugation and weak inductive effects. The Hammett sigma para value for the methyl group (-0.17) indicates its electron-donating nature, which partially counteracts the electron-withdrawing effects of the bromine substituent [3] [9].

The hyperconjugative interaction between the C-H bonds of the methyl group and the aromatic π system results in increased electron density at the aromatic ring, particularly at the ortho and para positions. This electron donation enhances the nucleophilicity of the aromatic system and can influence the basicity of the amide nitrogen, thereby affecting the compound's protonation state under physiological conditions [3].

The methyl group also introduces conformational flexibility through its rotational freedom around the C-aromatic bond. However, this rotation is relatively unrestricted due to the absence of significant steric interactions with neighboring substituents. The preferred rotational conformers of the methyl group are determined by weak C-H···π interactions and crystal packing forces in the solid state [10].

The positioning of the methyl group para to the nitrogen attachment point creates an optimal electronic environment for amide bond stability and influences the molecule's lipophilicity. The increased hydrophobic character contributed by the methyl group can enhance membrane permeability and affect the compound's pharmacokinetic properties [3] [11].

Trifluoromethyl Group Electronic Effects

The trifluoromethyl group represents the most electronically influential substituent in the molecule, exerting powerful electron-withdrawing effects through both inductive and field mechanisms. With a Hammett sigma meta value of 0.43, the trifluoromethyl group ranks among the strongest electron-withdrawing substituents commonly employed in medicinal chemistry [2] .

The extreme electronegativity of fluorine atoms (3.98) creates a highly polarized C-F bond system where the carbon atom bears a significant partial positive charge. This charge distribution generates a strong inductive effect that propagates through the aromatic ring, reducing electron density at all positions but most prominently affecting the ortho and meta carbons [2] [12].

The trifluoromethyl group's electronic influence extends beyond simple inductive effects to include significant field effects arising from the high dipole moment of the C-F bonds. These field effects can interact with polar functional groups and charged species over longer distances than traditional inductive effects, contributing to the compound's binding affinity and selectivity for biological targets [2].

The introduction of the trifluoromethyl group dramatically alters the electrostatic potential surface of the benzoyl ring, creating a region of pronounced positive electrostatic potential that can engage in favorable interactions with electron-rich regions of biological macromolecules. This electrostatic complementarity is often crucial for high-affinity binding to protein targets .

Furthermore, the trifluoromethyl group enhances the metabolic stability of the compound by blocking potential sites of oxidative metabolism. The strong C-F bonds are resistant to cytochrome P450-mediated hydroxylation, contributing to improved pharmacokinetic profiles .

Conformational Analysis and Stereochemical Implications

The conformational landscape of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is characterized by restricted rotation around the amide bond and relatively free rotation around the aromatic-substituent bonds. The amide linkage adopts predominantly a trans configuration, with the carbonyl oxygen and amide hydrogen positioned on opposite sides of the C-N bond [8] [13].

Quantum mechanical calculations reveal that the trans amide conformation is stabilized by approximately 2-4 kcal/mol relative to the cis conformation, primarily due to the minimization of steric interactions between the aromatic rings and the avoidance of unfavorable dipole-dipole interactions [13] [14]. The barrier to amide bond rotation is estimated to be 15-20 kcal/mol, indicating that conformational interconversion occurs on a timescale of milliseconds to seconds at physiological temperatures.

The dihedral angle between the two aromatic rings typically ranges from 30° to 60°, representing a balance between optimal orbital overlap for amide resonance stabilization and the minimization of steric interactions. The presence of the bulky trifluoromethyl group tends to increase this dihedral angle, reducing the planarity of the overall molecular structure [15].

Intramolecular interactions play a crucial role in determining the preferred conformations. Weak C-H···F hydrogen bonds between aromatic protons and fluorine atoms of the trifluoromethyl group can stabilize specific rotational conformers [16]. Similarly, potential interactions between the bromine substituent and neighboring functional groups can influence conformational preferences.

The stereochemical implications of the substitution pattern extend to the molecule's recognition by biological targets. The specific three-dimensional arrangement of the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the polarizable bromine atom creates a unique pharmacophoric pattern that determines selectivity and potency [8].

Influence of Structural Modifications on Biological Activity

The biological activity of benzamide derivatives is profoundly influenced by the nature, position, and electronic properties of substituents. Structure-activity relationship studies of related compounds demonstrate that systematic modifications to the substitution pattern can result in dramatic changes in potency, selectivity, and therapeutic index [17].

The synergistic effects of multiple substituents often produce biological activities that cannot be predicted from the individual contributions of each substituent. The combination of the electron-withdrawing trifluoromethyl group with the mixed electronic effects of the bromo-methyl substitution pattern creates a unique electronic environment that may be optimal for specific biological targets [18].

Position-Dependent Effects of Halogen Substitutions

The biological activity of halogen-substituted benzamides demonstrates pronounced position-dependent effects that reflect the underlying electronic and steric properties of the halogen substituents. Studies of fluorinated benzamide derivatives reveal that ortho-fluorine substitution generally enhances biological activity compared to meta or para positions, likely due to the formation of favorable intramolecular hydrogen bonds and conformational constraints [19] [20].

For bromine substitutions, the meta position often provides an optimal balance between electronic modulation and steric compatibility. Meta-bromine substituents avoid the steric hindrance associated with ortho substitution while maintaining significant electronic influence on the aromatic system [19]. The polarizability of bromine enables favorable van der Waals interactions with hydrophobic binding pockets, contributing to enhanced binding affinity [21].

Chlorine substitutions typically exhibit intermediate effects between fluorine and bromine, with position-dependent variations following similar trends. The moderate size and electronegativity of chlorine make it a versatile substituent for fine-tuning biological activity [22] [23].

Comparative studies of positional isomers demonstrate that para-halogen substitutions often result in reduced biological activity compared to ortho or meta positions, potentially due to the symmetrical charge distribution that reduces the molecule's ability to engage in directional intermolecular interactions [19].

Methyl Group Positional Isomers Comparative Study

The position of methyl substitution on the aniline ring profoundly affects both the electronic properties and biological activity of benzamide derivatives. Ortho-methyl substitution (2-methylphenyl isomers) introduces significant steric hindrance that can restrict the conformational flexibility of the amide bond and alter the preferred binding orientations [3] [24].

Meta-methyl substitution (3-methylphenyl isomers) typically provides intermediate biological activity, offering electron donation without severe steric constraints. The 3-methyl position allows for optimal electronic effects while maintaining conformational flexibility necessary for induced-fit binding to protein targets [24].

Para-methyl substitution (4-methylphenyl isomers), as present in the target compound, often represents the optimal substitution pattern for biological activity. The para position maximizes the electron-donating hyperconjugative effect while avoiding steric interactions with the amide functionality. This positioning enhances the basicity of the amide nitrogen and can improve binding affinity through enhanced electrostatic interactions [3] [24].

Studies of methamphetamine and amphetamine derivatives demonstrate that the presence versus absence of a methyl group can dramatically alter biological activity, with the methyl group essential for receptor recognition in certain systems [3]. Similar effects are observed in benzamide derivatives, where methyl substitution can enhance potency by 5-10 fold compared to unsubstituted analogs.

Alternative Fluorinated Groups Analysis

Beyond the trifluoromethyl group, various alternative fluorinated substituents offer different electronic and steric properties that can be exploited for structure-activity relationship optimization. Difluoromethyl groups (-CHF₂) provide strong electron-withdrawal (σₘ = 0.29) while maintaining a hydrogen bond donor capability through the remaining C-H bond [25].

Monofluoro substitution offers the advantage of minimal steric perturbation while introducing moderate electronic effects (σₘ = 0.06). Single fluorine atoms can participate in hydrogen bonding interactions and provide metabolic stability at specific positions [19] [25].

Pentafluorophenyl groups represent extremely electron-withdrawing substituents (σₘ = 0.62) that can dramatically alter the electronic properties of benzamide derivatives. These groups are particularly useful for probing the limits of electronic tolerance in biological systems [12].

Fluorinated heterocyclic groups, such as trifluoromethylpyridines or fluorinated pyrimidines, combine the electronic effects of fluorination with additional hydrogen bonding capabilities and altered lipophilicity profiles. These modifications can enhance selectivity and improve pharmacokinetic properties [25].

The choice of fluorinated group must consider not only electronic effects but also metabolic stability, lipophilicity, and potential off-target interactions. Trifluoromethyl groups generally provide the best combination of strong electronic effects and metabolic stability, explaining their prevalence in pharmaceutical applications .

Quantitative Structure-Activity Relationship (QSAR) Models

The development of robust QSAR models for benzamide derivatives requires consideration of multiple molecular descriptors that capture the essential electronic, steric, and lipophilic properties influencing biological activity. Successful models typically incorporate descriptors related to electronic distribution, molecular geometry, and pharmacophoric features [26] [27].

Electronic descriptors such as partial atomic charges, dipole moments, and frontier orbital energies provide quantitative measures of the electron distribution effects discussed in previous sections. The HOMO-LUMO energy gap serves as an indicator of molecular reactivity and electron transfer capability [28].

Steric descriptors including molecular volume, surface area, and shape indices capture the three-dimensional requirements for biological activity. The conformational flexibility of the molecule, quantified through torsional angle distributions and rotational barriers, influences binding entropy and selectivity [27].

Lipophilicity descriptors, particularly calculated logP values and polar surface area, correlate with membrane permeability and distribution properties. The trifluoromethyl group significantly enhances lipophilicity while the polar amide functionality provides hydrogen bonding capability .

Advanced QSAR models employing machine learning techniques such as artificial neural networks and support vector machines have demonstrated superior predictive capability for benzamide derivatives. These models can capture non-linear relationships and complex descriptor interactions that traditional linear models cannot adequately describe [27].

Three-dimensional QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSA), provide spatial information about the favorable and unfavorable regions for biological activity. These methods are particularly valuable for understanding the stereochemical requirements for activity and designing new analogs with improved properties [26] [29].

The integration of quantum mechanical calculations with QSAR modeling enables the incorporation of accurate electronic properties and conformational energies. Density functional theory calculations provide reliable molecular descriptors that enhance model predictivity and interpretability [28].

Validation of QSAR models requires careful attention to dataset diversity, statistical robustness, and applicability domain definition. Cross-validation and external test set validation ensure that models are not overfitted and can reliably predict the activity of new compounds [26] [27].